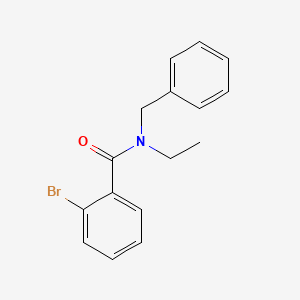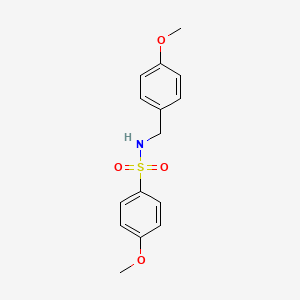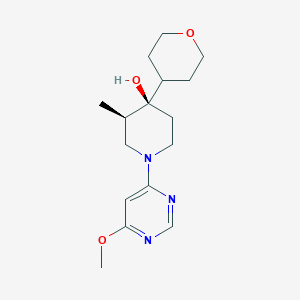
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid, also known as AHMQ, is a quinolinecarboxylic acid derivative that has been studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid is not fully understood, but it is thought to involve the inhibition of bacterial and fungal cell wall synthesis. It has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to reduce the expression of genes involved in inflammation and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under a range of conditions. It has also been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid. One area of interest is its potential use as an antimicrobial agent, particularly against drug-resistant bacteria. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid and to identify any potential side effects or toxicity.
Méthodes De Synthèse
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid can be synthesized through a multistep process involving the reaction of 2-methylquinoline with allyl bromide, followed by oxidation and carboxylation. This method has been described in detail in various scientific publications and has been found to yield high purity 3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid.
Applications De Recherche Scientifique
3-allyl-4-hydroxy-2-methyl-6-quinolinecarboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in animal models.
Propriétés
IUPAC Name |
2-methyl-4-oxo-3-prop-2-enyl-1H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-3-4-10-8(2)15-12-6-5-9(14(17)18)7-11(12)13(10)16/h3,5-7H,1,4H2,2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQPHLFUQUQLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-3-(prop-2-en-1-yl)quinoline-6-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5689039.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5689047.png)
![rel-(3aR,6aR)-N-{[1-(3-fluorophenyl)cyclopentyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689057.png)
![2-ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5689065.png)


![2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B5689085.png)

![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)
![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)

![[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5689126.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(2-oxopiperidin-1-yl)ethyl]acetamide](/img/structure/B5689132.png)
